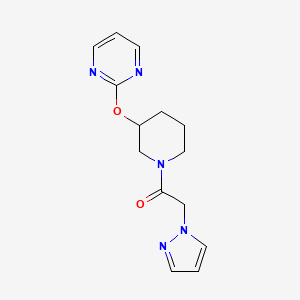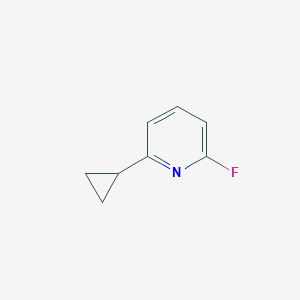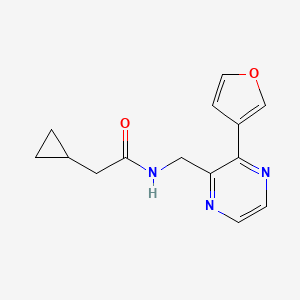![molecular formula C13H13ClF3N3O3 B2529380 Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 339105-98-5](/img/structure/B2529380.png)
Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, "Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate," is a complex molecule that appears to be related to various pyrazole and isoxazole derivatives. These derivatives have been synthesized and studied for their potential applications in medicinal chemistry and agriculture due to their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and acetylated to produce various acetylated products, which were studied using techniques like HPLC and NMR . Similarly, reactions of ethyl 3-[(dimethylamino)methylidene]pyruvate with hydrazine derivatives led to the regioselective synthesis of ethyl pyrazolecarboxylates . Moreover, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates were used to generate imidazopyrimidine and aminoindole derivatives through intramolecular cyclization .
Molecular Structure Analysis
The molecular structures of these compounds were elucidated using various spectroscopic methods and, in some cases, X-ray diffraction. For example, the structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic crystal system . The structural details provide insights into the molecular interactions and potential reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, with the ability to undergo various reactions such as acetylation, cyclocondensation, and cross-coupling. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to produce pyrazolo[3,4-b]pyridin-3-ones . Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates were employed in Pd-catalyzed cross-coupling reactions to synthesize condensed pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are determined by their functional groups and molecular structure. The presence of substituents like trifluoromethyl groups and the isoxazole ring can influence these properties significantly. The compounds exhibit a range of biological activities, including fungicidal and plant growth regulation activities, which are likely related to their chemical properties .
Scientific Research Applications
Chemical Synthesis
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, was synthesized via condensation, followed by chloridization and condensation with aqueous hydrazine. It showed unique reactivity for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives, with potential applications as fluorescent molecules and monocotyledonous inhibitors (Wu et al., 2006).
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, another related compound, was used in cyclocondensation reactions to create ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which have potential applications in synthetic chemistry (Lebedˈ et al., 2012).
Potential Industrial Applications
Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a compound structurally similar to the requested chemical, was synthesized as an important intermediate for a new insecticide, chlorantraniliprole. This indicates its potential industrial application in the synthesis of insecticides (Zhi-li, 2007).
Synthesis of Related Compounds
The synthesis of related compounds, such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, demonstrates the versatility of similar chemical structures in producing a variety of compounds with potential applications in medicinal chemistry and drug development (Mohamed, 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors . More research is needed to identify the specific targets of this compound.
Mode of Action
Similar compounds have been shown to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been found to participate in various biological activities
Result of Action
Similar compounds have been found to exhibit various biological activities . More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds
properties
IUPAC Name |
ethyl 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O3/c1-2-22-12(21)10-4-8(23-20-10)6-19-11-9(14)3-7(5-18-11)13(15,16)17/h3,5,8H,2,4,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKRQPAIKLFNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)


![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)
![8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2529303.png)

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)
![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)
![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)



